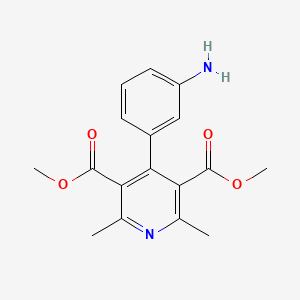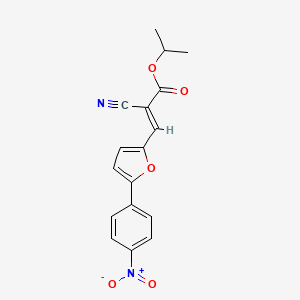
(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate” is a complex organic compound. It is closely related to “(2E)-2-Cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid” which has a molecular formula of C14H8N2O5 . The compound has an average mass of 284.224 Da and a monoisotopic mass of 284.043335 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of (E)-2-cyano-3-(4-nitrophenyl)acrylamide with 2-cyanoacetohydrazide was refluxed in absolute ethanol in the presence of piperidine . The separated solid was recognized as 1,2-diamino-5-cyano-4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamide .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple functional groups. It includes a cyano group (-CN), a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), and a nitrophenyl group (a phenyl ring with a nitro group attached) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. Cyanoacetohydrazides, which are similar to the compound , have been used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization .Physical And Chemical Properties Analysis
The compound has a Log Kow (Octanol-Water Partition Coefficient) of 3.22, indicating its lipophilicity . The boiling point is estimated to be 484.48°C, and the melting point is around 205.35°C .Scientific Research Applications
Synthesis and Chemical Reactions
- A novel one-pot, three-component Wittig–SNAr approach was developed for the synthesis of ethyl (E)-3-[5-(morpholino-1-yl)-4-nitrofuryl-2-yl]acrylates and their analogues, used as intermediates in aurora 2 kinase inhibitors. This method highlights the use of water as a non-toxic, environmentally benign solvent under metal-free mild conditions, demonstrating high stereoselectivity and yield (Xu et al., 2015).
- The synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were explored, revealing that certain compounds in this class show excellent herbicidal activities, suggesting a novel class of herbicides with potential advantages over existing analogues (Wang et al., 2004).
Biological and Environmental Applications
- Enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi was reported, leading to the synthesis of (R)-2-cyano-3-(furan-2-yl)propanamide with high yield and enantiomeric excess. This work emphasizes the potential of green chemistry approaches in organic synthesis (Jimenez et al., 2019).
Advanced Material Development
- The stereo-selective synthesis of E, E / E, Z isomers based on 1-(4- iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton was explored for their fluorescence characteristics and selective anti-cancer activity. This research highlights the impact of molecular configuration on fluorescence and anti-cancer activity, presenting a strategy for designing compounds with specific biological and optical properties (Irfan et al., 2021).
Properties
IUPAC Name |
propan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11(2)23-17(20)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h3-9,11H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZWGVKZDOLOD-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2776614.png)
![Ethyl 4-[[2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2776615.png)
![(E)-N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2776616.png)

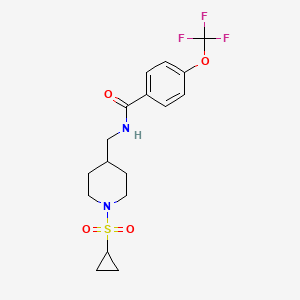
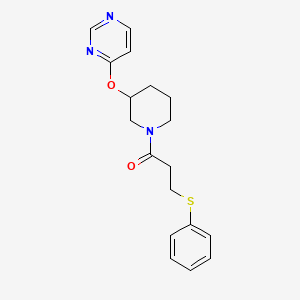
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2776623.png)

![2-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2776626.png)
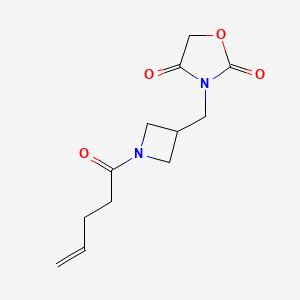
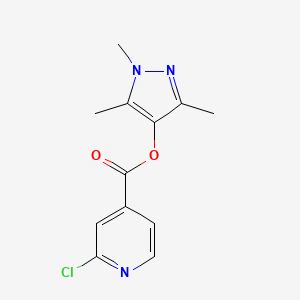
![3-chloro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2776631.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2776633.png)
